molecular formula C15H22N2O2S B5181749 N-(4-ethoxyphenyl)-2,6-dimethylmorpholine-4-carbothioamide

N-(4-ethoxyphenyl)-2,6-dimethylmorpholine-4-carbothioamide

Cat. No.: B5181749
M. Wt: 294.4 g/mol
InChI Key: MBHPXTNYWRCQNE-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2,6-dimethylmorpholine-4-carbothioamide is a chemical compound with a unique structure that includes an ethoxyphenyl group, a dimethylmorpholine ring, and a carbothioamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2,6-dimethylmorpholine-4-carbothioamide typically involves the reaction of 4-ethoxyaniline with 2,6-dimethylmorpholine and a thiocarbonyl reagent. The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine to facilitate the formation of the carbothioamide group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2,6-dimethylmorpholine-4-carbothioamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include ceric ammonium nitrate for oxidation, halogens for substitution reactions, and reducing agents like lithium aluminum hydride for reduction reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with ceric ammonium nitrate can yield dearylated products, while substitution reactions can introduce various functional groups onto the ethoxyphenyl ring .

Scientific Research Applications

N-(4-ethoxyphenyl)-2,6-dimethylmorpholine-4-carbothioamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2,6-dimethylmorpholine-4-carbothioamide involves its interaction with molecular targets through its functional groups. The ethoxyphenyl group can participate in aromatic interactions, while the carbothioamide group can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ethoxyphenyl)-2,6-dimethylmorpholine-4-carbothioamide is unique due to its combination of an ethoxyphenyl group, a dimethylmorpholine ring, and a carbothioamide functional group

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2,6-dimethylmorpholine-4-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2S/c1-4-18-14-7-5-13(6-8-14)16-15(20)17-9-11(2)19-12(3)10-17/h5-8,11-12H,4,9-10H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHPXTNYWRCQNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)N2CC(OC(C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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